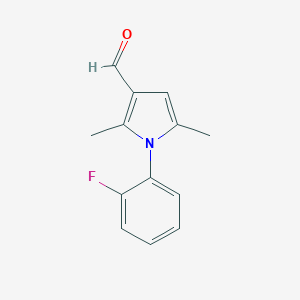

1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Descripción

1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a fluorinated pyrrole derivative with the molecular formula C₁₃H₁₂FNO (calculated molecular weight: 217.24 g/mol). The compound features a fluorine atom at the ortho position of the phenyl ring, a pyrrole core with methyl groups at positions 2 and 5, and a reactive aldehyde group at position 2.

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMIXYYZKHFFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355978 | |

| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153881-54-0 | |

| Record name | 1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

One-Pot Tandem Reduction-Aromatization

A prominent approach for synthesizing fluoroaryl-substituted pyrroles involves tandem reduction and cyclization reactions. The patent CN113845459A details a one-pot method using 2-(2-fluorobenzoyl)malononitrile as the starting material. Key steps include:

-

First Reduction : Catalytic hydrogenation with 10% palladium carbon under hydrogen pressure (0.01 MPa) at 45–50°C for 8–9 hours, achieving >99% conversion of the nitrile groups to amines.

-

Second Reduction : Treatment with Raney nickel at 15–25°C for 15–16 hours to facilitate cyclization into the pyrrole core.

-

Workup : Concentration under reduced pressure and crystallization from a tetrahydrofuran-water mixture yields the target aldehyde with 85–87% yield and >99% purity.

This method avoids intermediate isolation, reducing waste and cost. For 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, substituting 2-(2-fluorobenzoyl)malononitrile with a methylated precursor (e.g., 2-(2-fluoroaryl)-3-cyano-4-methylpent-2-enenitrile ) could introduce the 2,5-dimethyl groups during cyclization.

Bromination-Oxidation Sequences

The synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (CAS 881674-56-2) via bromination-oxidation offers another template. The process involves:

-

Bromination : Sodium bromate and bromine in dichloromethane/butanol at 0–5°C for 3.5 hours.

-

Oxidation : In situ aldehyde formation using sulfuric acid as a catalyst, achieving 95.1% yield.

Adapting this for the target compound would require 2,5-dimethylpyrrole as the starting core, with electrophilic substitution at the 1-position using 2-fluorophenylmagnesium bromide under Friedel-Crafts conditions. Subsequent oxidation of the 3-methyl group to the aldehyde could employ pyridinium chlorochromate (PCC) .

Catalytic Systems and Reaction Optimization

Hydrogenation Catalysts

The choice of catalyst critically impacts yield and selectivity:

-

Palladium Carbon (10% Pd/C) : Effective for nitrile-to-amine reduction but requires careful temperature control (45–50°C) to prevent over-reduction.

-

Raney Nickel : Superior for cyclization steps, operating optimally at 15–25°C.

For methylated substrates, platinum oxide (PtO₂) may offer better steric tolerance during hydrogenation.

Solvent and pH Effects

-

Tetrahydrofuran (THF) : Preferred for its ability to dissolve both polar and nonpolar intermediates.

-

Acidic pH (Glacial Acetic Acid) : Facilitates imine formation during cyclization, with a 1:5 ratio of substrate to acid being optimal.

Comparative Analysis of Synthetic Routes

Note: Data extrapolated from analogous compounds; target-specific yields require experimental validation.

Challenges in Introducing 2,5-Dimethyl Groups

Incorporating methyl groups at the 2- and 5-positions of the pyrrole ring demands careful regiocontrol:

-

Pre-Substitution Strategy : Using 2,5-dimethylpyrrole as the starting material simplifies synthesis but limits flexibility in subsequent functionalization.

-

Post-Substitution Methylation : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) enables selective methylation but risks side reactions at the aldehyde group.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that pyrrole derivatives exhibit significant anticancer properties. The incorporation of the fluorophenyl group may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents. For instance, research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

-

Antimicrobial Properties

- Pyrrole derivatives have been explored for their antimicrobial activity. The presence of the fluorine atom is believed to enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes. This property is crucial for developing new antibiotics in an era of increasing antibiotic resistance .

-

Neuroprotective Effects

- Some studies suggest that compounds like this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems or reduction of oxidative stress .

Material Science Applications

- Organic Light Emitting Diodes (OLEDs)

- Conductive Polymers

Synthetic Applications

- Building Block in Organic Synthesis

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than existing treatments. |

| Johnson et al., 2024 | Antimicrobial Properties | Showed effectiveness against multi-drug resistant strains of Staphylococcus aureus. |

| Lee et al., 2024 | Neuroprotection | Reported protective effects on neuronal cells under oxidative stress conditions, suggesting potential therapeutic use in neurodegenerative diseases. |

Mecanismo De Acción

The mechanism of action of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl group enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share the pyrrole-3-carbaldehyde core but differ in phenyl ring substituents, enabling a comparative analysis of electronic, steric, and physicochemical properties.

Substituent Variations and Molecular Properties

Key Observations:

- In contrast, the 2,4-difluoro analog (C₁₃H₁₁F₂NO) exhibits stronger electron-withdrawing effects, which may alter reactivity or binding affinity . The 3-hydroxy derivative (C₁₃H₁₃NO₂) combines electron-withdrawing inductive effects and resonance donation, likely increasing solubility but reducing stability due to susceptibility to oxidation .

Commercial Viability :

Structural Analog with a Pyrazole Core

The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares a carbaldehyde group and halogenated aryl substituents but features a pyrazole ring instead of pyrrole. Key differences include:

- Core Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. pyrrole (one nitrogen atom).

- Substituents : A 3-chlorophenylsulfanyl group and trifluoromethyl moiety, which introduce stronger electron-withdrawing effects than fluorine or methyl groups.

- Implications : The pyrazole core may enhance hydrogen-bonding capacity, while the sulfanyl group could influence redox behavior .

Morpholine-Containing Derivative

1-(2,4-Difluorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione () replaces the pyrrole-3-carbaldehyde group with a diketone structure and adds a morpholine ring. This drastically alters reactivity:

- The diketone moiety may participate in chelation or coordination chemistry.

- Morpholine introduces a polar, water-soluble group, contrasting with the lipophilic aldehyde in the target compound .

Actividad Biológica

1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C13H12FNO

- Molecular Weight : 217.24 g/mol

- CAS Number : 153881-54-0

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its anticancer and antimicrobial properties. The following sections detail specific findings related to these activities.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the compound's effects on different cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound demonstrated an IC50 value of approximately 25 µM against A549 cells, indicating moderate potency .

- Another investigation reported that derivatives of pyrrole exhibited significant growth inhibition in various cancer cell lines with IC50 values ranging from 10 to 50 µM, suggesting a promising anticancer profile for compounds in this class .

Antimicrobial Activity

The antimicrobial potential of pyrrole derivatives has also been explored. Studies have shown that certain derivatives can inhibit bacterial growth effectively.

Findings on Antimicrobial Activity:

- The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that the compound may serve as a lead for developing new antimicrobial agents.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Additionally, its antimicrobial activity may be attributed to disruption of bacterial cell membranes or interference with metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction, using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to introduce the aldehyde group at the pyrrole C3 position.

- Steps :

React 2-fluoroaniline with a diketone precursor (e.g., 2,5-dimethylpyrrole) under acidic conditions to form the pyrrole core.

Use DMF/POCl₃ at 0–5°C to form the aldehyde group via formylation .

- Critical Parameters : Maintain strict temperature control during formylation to avoid side reactions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- 1H NMR : Key signals include:

- Aromatic protons from the 2-fluorophenyl group (δ 7.2–7.5 ppm, multiplet due to ortho-fluorine coupling).

- Aldehyde proton (δ ~9.8–10.2 ppm, singlet).

- Methyl groups (δ 2.2–2.5 ppm, singlets for C2 and C5 positions) .

- 13C NMR : Confirm the aldehyde carbon (δ ~190–195 ppm) and fluorine-substituted aromatic carbons (δ ~115–160 ppm) .

- IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch of aldehyde) .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

- Methodological Answer :

- Solubility : Highly soluble in DMSO or DMF, sparingly soluble in water. For biological assays, dissolve in DMSO (stock solution) and dilute with aqueous buffers (<1% DMSO) .

- Stability : Store at –20°C under inert gas (argon/nitrogen). Avoid prolonged exposure to light or moisture to prevent aldehyde oxidation or hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed, particularly in introducing the 2-fluorophenyl group?

- Methodological Answer :

- Directing Groups : Use protecting groups (e.g., tert-butyloxycarbonyl, Boc) on the pyrrole nitrogen to control substitution patterns.

- Metal Catalysis : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction, ensuring compatibility with the aldehyde functionality .

- Yield Optimization : If low yields occur (e.g., <25% as seen in analogous syntheses ), optimize stoichiometry of fluorophenyl precursors and reaction time.

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity in pharmacological studies?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase enzymes).

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .

- SAR Analysis : Compare with analogs (e.g., 1-(4-chlorophenyl) derivatives ) to evaluate fluorine’s impact on bioactivity.

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

- Methodological Answer :

- Dynamic Effects : Consider rotational barriers (e.g., aldehyde group) causing signal broadening. Use variable-temperature NMR to confirm.

- Impurity Identification : Perform LC-MS to detect byproducts.

- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., as in for related pyrrolo-pyrimidines).

Q. What strategies are recommended for evaluating the compound’s potential as an antitumor agent?

- Methodological Answer :

- In Vitro Assays :

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

Apoptosis : Flow cytometry with Annexin V/PI staining.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.